2'-Phenyl-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] is a complex organic compound with the molecular formula C23H27N3O and a molecular weight of 361.491 g/mol This compound is part of a class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone or cyclohexanone . The reaction typically requires heating in ethanol (EtOH) for about an hour to form the spiro compound. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and antioxidant agent . Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains and inflammatory pathways, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors involved in microbial growth and inflammation . The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] can be compared with other spiro compounds, such as spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines . These similar compounds also exhibit antimicrobial and anti-inflammatory activities but may differ in their potency and specific applications. The unique structure of 2-PHENYL-1’-PROPYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE] provides it with distinct properties that make it particularly effective in certain contexts.
Properties
Molecular Formula |
C23H27N3O |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-phenyl-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C23H27N3O/c1-2-14-25-15-12-23(13-16-25)26-21(19-10-6-7-11-22(19)27-23)17-20(24-26)18-8-4-3-5-9-18/h3-11,21H,2,12-17H2,1H3 |
InChI Key |
MZXLADZDUIOTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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